Methyl(p-nitrophenylsulfonyl)acetate
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Overview
Description
Methyl(p-nitrophenylsulfonyl)acetate is a chemical compound with the molecular formula C_7H_8NO_4S. It is a derivative of p-nitrophenylsulfonyl and is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with p-nitrophenylsulfonyl chloride and methanol.
Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is then purified by recrystallization from an appropriate solvent, such as ethanol.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis is scaled up using reactors that allow for continuous processing.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and amides.
Substitution Products: Sulfonamides and esters.
Scientific Research Applications
Chemistry: Methyl(p-nitrophenylsulfonyl)acetate is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds. Biology: It serves as a probe in biological studies to investigate enzyme activities and metabolic pathways. Medicine: The compound is utilized in the development of pharmaceuticals, especially in the synthesis of drugs that target specific biological pathways. Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl(p-nitrophenylsulfonyl)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate enzyme activities and influence metabolic processes.
Comparison with Similar Compounds
Methyl 4-nitrobenzenesulfonate: Similar in structure but differs in reactivity due to the presence of the sulfonate group.
p-Nitrobenzenesulfonyl chloride: Used in similar applications but has different reactivity patterns.
Methyl 4-methoxybenzenesulfonate: Contains a methoxy group instead of a nitro group, leading to different chemical properties.
Uniqueness: Methyl(p-nitrophenylsulfonyl)acetate is unique in its ability to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications.
Properties
CAS No. |
14769-09-6 |
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Molecular Formula |
C9H9NO6S |
Molecular Weight |
259.24 g/mol |
IUPAC Name |
methyl 2-(4-nitrophenyl)sulfonylacetate |
InChI |
InChI=1S/C9H9NO6S/c1-16-9(11)6-17(14,15)8-4-2-7(3-5-8)10(12)13/h2-5H,6H2,1H3 |
InChI Key |
GFTPIODGXLOSQK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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